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Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful

chemogenetic tool for the remote manipulation of neuronal activity in freely moving animals.

This technology allows for the precise control of specific cell populations, enabling detailed

investigation of neural circuits and their roles in behavior and physiology. DREADD agonist 21

(also known as Compound 21 or JHU37160) is a second-generation ligand developed to

overcome some of the limitations of the first-generation agonist, Clozapine-N-oxide (CNO),

such as its back-metabolism to clozapine.[1][2] Compound 21 has been demonstrated to be an

effective agonist for muscarinic-based DREADDs in vivo.[3] However, like any pharmacological

tool, its use requires careful consideration of dosage, administration route, and potential off-

target effects to ensure robust and reproducible results.[4][5]

These application notes provide a comprehensive guide to the use of DREADD agonist 21 in

freely moving animals, including detailed protocols, quantitative data summaries, and

visualizations of signaling pathways and experimental workflows.
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Table 1: In Vivo Administration of DREADD Agonist 21
(Compound 21/JHU37160)
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Species
DREADD
Type

Dose
Range
(mg/kg)

Administr
ation
Route

Vehicle
Key
Findings

Referenc
e

Mouse
Not

Specified
1 i.p.

0.5%

DMSO in

0.9%

saline

Chronic

injections

did not

significantl

y affect

locomotion,

exploration

, anxiety, or

affect-

related

behaviors

compared

to vehicle.

[1]

Mouse
Not

Specified
0.3, 1, 3 i.p.

Not

Specified

1 mg/kg

and 3

mg/kg

doses

induced

acute

diuresis,

suggesting

off-target

effects on

the renal

system.

[4]

Mouse hM3Dq,

hM4Di

0.01 - 1 i.p. Not

Specified

JHU37160

potently

and

selectively

modulated

locomotor

activity in

DREADD-

[6][7]
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expressing

mice with

no

significant

effects in

wild-type

mice.

Rat hM4Di 0.5, 1 i.p.
Not

Specified

1 mg/kg

produced

significant

off-target

effects on

nigral

neuron

activity in

control

animals.

0.5 mg/kg

selectively

activated

hM4Di

without off-

target

effects in

males.

[5]

Rat
Not

Specified
1 i.p.

Not

Specified

High dose

(1 mg/kg)

of

JHU37160

produced

anxiety-like

behavior in

the

absence of

DREADD

expression.

[8]
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Rat hM3Dq 0.01 - 0.3 i.p.
Not

Specified

JHU37160

led to

robust and

selective

increases

in

locomotion

in

DREADD-

expressing

rats.

[6]

Non-

human

primate

hM4Di 0.01, 0.1 i.p.
Not

Specified

JHU37160

demonstrat

ed in vivo

DREADD

occupancy.

[6]

Signaling Pathways
DREADDs are G-protein coupled receptors (GPCRs) that have been engineered to be

activated by synthetic ligands like Compound 21. The two most common types of muscarinic-

based DREADDs are hM3Dq, which is excitatory, and hM4Di, which is inhibitory.
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Caption: DREADD Signaling Pathways.

Experimental Protocols
Protocol 1: Preparation of DREADD Agonist 21 for In
Vivo Administration
Materials:

DREADD agonist 21 (Compound 21/JHU37160) powder

Dimethyl sulfoxide (DMSO)

Sterile 0.9% saline
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Sterile microcentrifuge tubes

Vortex mixer

Pipettes and sterile tips

Procedure:

Stock Solution Preparation:

Dissolve DREADD agonist 21 powder in 100% DMSO to create a concentrated stock

solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.

This stock solution can be stored at -20°C for future use.

Working Solution Preparation (Prepare fresh on the day of the experiment):

Thaw the stock solution if frozen.

Calculate the required volume of the stock solution based on the desired final

concentration and the total volume needed for the experiment.

Further dilute the stock solution in sterile 0.9% saline to the desired final concentration for

injection.

Crucially, ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-

induced toxicity.[9] For example, to prepare a 1 mg/kg working solution for a 25g mouse

with an injection volume of 10 mL/kg, you would need a final concentration of 0.1 mg/mL.

Vortex the working solution thoroughly to ensure homogeneity.

Protocol 2: Intraperitoneal (i.p.) Administration of
DREADD Agonist 21 to Freely Moving Mice
Materials:

Prepared DREADD agonist 21 working solution
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Appropriate control vehicle solution (e.g., 0.5% DMSO in 0.9% saline)

Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)

Experimental animals (mice expressing the DREADD receptor and wild-type controls)

Behavioral testing apparatus

Procedure:

Animal Acclimation:

Habituate the animals to the experimental room and handling for several days prior to the

experiment to minimize stress-induced behavioral changes.[9]

Handle the animals gently and consistently.

Injection Procedure:

Weigh each animal on the day of the experiment to accurately calculate the injection

volume.

Gently restrain the mouse. One common method is to lift the mouse by the base of the tail

and allow it to grip a surface, then gently scruff the neck to immobilize the head.

Tilt the mouse's head slightly downwards.

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to

prevent damage to the bladder or other organs.

Inject the calculated volume of the DREADD agonist 21 working solution or the vehicle

control.

Slowly withdraw the needle.

Post-Injection Monitoring and Behavioral Testing:

Return the animal to its home cage or the behavioral apparatus.
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The onset of action for DREADD agonists can vary, but effects are often observed within

30-60 minutes post-injection.[10] The duration of action can also vary.

Begin behavioral testing at the appropriate time point based on previous literature or pilot

studies.

It is essential to include a control group of animals that do not express the DREADD

receptor but receive the same Compound 21 injection to account for any off-target effects.

[3] Another crucial control group consists of DREADD-expressing animals that receive

only the vehicle injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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